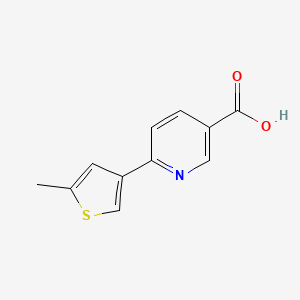
Ethyl 1-amino-3,4-dimethylcyclohexane-1-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 1-amino-3,4-dimethylcyclohexane-1-carboxylate is an organic compound with the molecular formula C11H21NO2. It belongs to the class of cycloalkanes, which are hydrocarbons containing a ring of carbon atoms. This compound is characterized by the presence of an ethyl ester group, an amino group, and two methyl groups attached to a cyclohexane ring.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of ethyl 1-amino-3,4-dimethylcyclohexane-1-carboxylate typically involves the following steps:
Formation of the Cyclohexane Ring: The cyclohexane ring can be synthesized through various methods, including the hydrogenation of benzene or the Diels-Alder reaction.
Introduction of Functional Groups: The amino and carboxylate groups are introduced through substitution reactions. For example, the amino group can be introduced via amination reactions using reagents like ammonia or amines.
Esterification: The carboxylate group is esterified using ethanol and an acid catalyst to form the ethyl ester.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency of each step, including temperature control, pressure regulation, and the use of catalysts.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, where the amino group may be oxidized to form nitro or nitroso derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol or the amino group to an amine.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2).
Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Substitution Reagents: Halides, alkylating agents.
Major Products:
Oxidation Products: Nitro or nitroso derivatives.
Reduction Products: Alcohols, amines.
Substitution Products: Various substituted cyclohexane derivatives.
Wissenschaftliche Forschungsanwendungen
Ethyl 1-amino-3,4-dimethylcyclohexane-1-carboxylate has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in designing molecules with specific pharmacological effects.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of ethyl 1-amino-3,4-dimethylcyclohexane-1-carboxylate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, influencing their structure and function. The ester group can undergo hydrolysis, releasing the active carboxylate moiety, which can interact with enzymes and receptors, modulating their activity.
Vergleich Mit ähnlichen Verbindungen
Cyclohexane: A simple cycloalkane without functional groups.
Methylcyclohexane: Contains one methyl group attached to the cyclohexane ring.
Dimethylcyclohexane: Contains two methyl groups attached to the cyclohexane ring.
Uniqueness: Ethyl 1-amino-3,4-dimethylcyclohexane-1-carboxylate is unique due to the presence of both an amino group and an ethyl ester group, which confer distinct chemical and biological properties
Eigenschaften
Molekularformel |
C11H21NO2 |
|---|---|
Molekulargewicht |
199.29 g/mol |
IUPAC-Name |
ethyl 1-amino-3,4-dimethylcyclohexane-1-carboxylate |
InChI |
InChI=1S/C11H21NO2/c1-4-14-10(13)11(12)6-5-8(2)9(3)7-11/h8-9H,4-7,12H2,1-3H3 |
InChI-Schlüssel |
VKIWSYOCDMLLBN-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C1(CCC(C(C1)C)C)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-Cyclopropyl-7-oxabicyclo[2.2.1]heptane-2-carbaldehyde](/img/structure/B13300476.png)
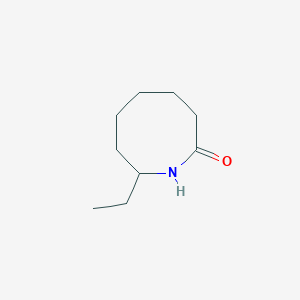
![5-(4-bromophenyl)-2-(chloromethyl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B13300485.png)

![2-Cyanospiro[3.4]octane-2-carboxylic acid](/img/structure/B13300490.png)

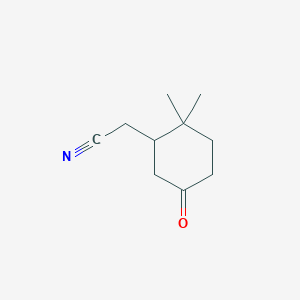
amine](/img/structure/B13300509.png)
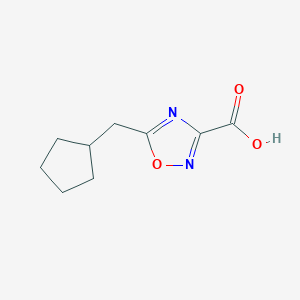
amine](/img/structure/B13300531.png)
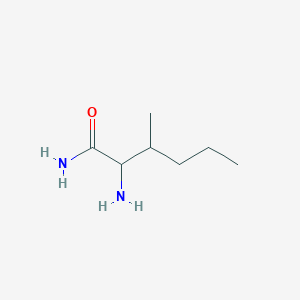
![2-[(2-Methylbut-3-yn-2-yl)amino]pyrimidine-5-carboxylic acid](/img/structure/B13300553.png)
![5-Methyl-2-(2-methylpropyl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine](/img/structure/B13300561.png)
